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Compound of Interest

Compound Name:
5-(3-Chlorophenyl)isoxazole-3-

carboxylic acid

CAS No.: 925940-95-0

Cat. No.: B1611727 Get Quote

Executive Summary
The chlorophenyl isoxazole scaffold is a privileged structure in medicinal chemistry, serving as

the core pharmacophore in semi-synthetic penicillins (e.g., flucloxacillin, dicloxacillin) and a

variety of agrochemicals and voltage-gated sodium channel inhibitors. While chemically robust

and metabolically stable in many contexts, this scaffold possesses distinct "structural alerts"

that can lead to idiosyncratic drug-induced liver injury (IDILI) and acute toxicity.

This guide moves beyond basic Safety Data Sheet (SDS) classifications to explore the

mechanistic underpinnings of toxicity—specifically bioactivation to reactive enimines, isoxazole

ring scission, and immune-mediated haptenization. It provides a self-validating framework for

assessing and mitigating these risks during early-stage discovery and development.

Chemical & Toxicological Profile
The toxicity of chlorophenyl isoxazole compounds is bipartite, stemming from the inherent

reactivity of the isoxazole heterocycle and the physicochemical properties of the chlorophenyl

substituents.

The "Warhead": Isoxazole Ring Liability
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The isoxazole ring is not merely a passive linker. Under specific metabolic conditions, it

undergoes bioactivation.[1] The 5-methyl substituent, common in this class, is a specific

metabolic "soft spot."

Quantitative Safety Data (Intermediates vs. Drugs)
The following table synthesizes toxicity data for key industrial intermediates versus the final

pharmaceutical agents.

Compound
Class

Specific
Example

Toxicity
Classification
(GHS/Clinical)

Key Hazard Target Organ

Intermediate

(Acid)

3-(2-

chlorophenyl)-5-

methylisoxazole-

4-carboxylic acid

Acute Tox. 4

(Oral)

Harmful if

swallowed (LD50

est. 300–2000

mg/kg)

Systemic

Intermediate

(Chloride)

3-(2-

chlorophenyl)-5-

methylisoxazole-

4-carbonyl

chloride

Skin Corr.[2] 1B

Causes severe

skin burns & eye

damage

Skin/Eyes/Mucos

a

Drug (Antibiotic) Flucloxacillin Idiosyncratic

Cholestatic

Jaundice (1 in

15,000 users)

Liver (Biliary)

Drug (Antibiotic) Cloxacillin Idiosyncratic
Cholestatic

Hepatitis (Rare)
Liver

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.mdpi.com/1422-0067/22/6/2954
https://pubchem.ncbi.nlm.nih.gov/compound/2736581
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Insight: While the industrial intermediates present acute risks (corrosivity, acute oral

toxicity), the clinical risk of the final drugs is almost exclusively idiosyncratic hepatotoxicity,

driven by immune recognition of metabolically activated protein adducts.

Mechanisms of Toxicity: The "Why" and "How"
Understanding the causality of toxicity is essential for designing safer analogs. We distinguish

between direct chemical reactivity and metabolic bioactivation.

Pathway A: 5-Methyl Oxidation (The Enimine Trap)
For 3-phenyl-5-methylisoxazoles, the 5-methyl group is susceptible to CYP450-mediated

oxidation.

Hydroxylation: CYP450 oxidizes the 5-methyl to a 5-hydroxymethyl.

Dehydration: This intermediate can dehydrate to form a reactive enimine (alpha,beta-

unsaturated imine).

Covalent Binding: The enimine is a Michael acceptor that reacts with nucleophilic residues

(cysteine) on proteins or Glutathione (GSH).

Pathway B: Isoxazole Ring Scission
Reductive metabolism (often by CYP450 + NADPH) can cleave the N-O bond of the isoxazole.

Ring Opening: Generates a reactive cyanoenol or amino-ketone.

Toxicity: These open-chain metabolites can inhibit specific enzymes or act as haptens.

Visualization of Bioactivation Pathways
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Figure 1: Dual bioactivation pathways of the chlorophenyl isoxazole scaffold. Pathway A (top)

leads to enimine formation; Pathway B (bottom) involves ring scission.

Case Studies in Toxicity
Clinical Anchor: Flucloxacillin-Induced Liver Injury
Flucloxacillin represents the archetypal toxicity case for this scaffold.

Phenotype: Cholestatic hepatitis, often delayed (1–45 days post-treatment).

Mechanism: The isoxazole ring is bioactivated (likely via ring scission or direct acylation) to

modify hepatic proteins. These modified proteins are presented by HLA-B*57:01 (a specific

immune allele), triggering a T-cell mediated attack on the bile ducts.

Lesson: Toxicity is not just intrinsic; it is interactional (Drug + Genotype).

Medicinal Chemistry Warning: NaV1.7 Inhibitors
In a separate series of phenyl-methyl-isoxazoles designed as sodium channel inhibitors,

researchers observed "unprecedented" GSH reactivity.

Observation: High turnover in microsomes and formation of GSH adducts.

Root Cause: The 5-methyl group was oxidized to the enimine (as shown in Fig 1).

Resolution: Replacing the 5-methyl group or blocking the oxidation site eliminated the toxicity

risk.
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Safety Assessment Protocols
To ensure scientific integrity, use these self-validating protocols during lead optimization.

Protocol: Reactive Metabolite Trapping (GSH)
Purpose: Detect formation of electrophilic enimines or quinone methides.

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant

CYPs.

Cofactors: NADPH (1 mM) to drive oxidation.

Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM). Note: Use a high concentration

to outcompete protein binding.

Control: Incubation without NADPH (rules out direct chemical reactivity).

Analysis: LC-MS/MS. Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific

GSH adduct mass shifts (+305 Da).

Validation Criteria: If GSH adducts > 1% of parent turnover, the compound is flagged as a

high structural alert.

Protocol: Cyanide Trapping (Ring Scission)
Purpose: Detect hard electrophiles derived from ring opening (e.g., iminium ions).

Incubation: HLM + NADPH.

Trapping Agent: Potassium Cyanide (KCN) (1 mM).

Safety Note: Perform in a fume hood; acidifying KCN releases toxic HCN gas.

Analysis: Search for [M + CN] adducts (+26 Da).

Interpretation: Presence of cyanide adducts confirms ring scission and the formation of

reactive iminium species.
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Screening Workflow Diagram
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Figure 2: Decision tree for early-stage safety assessment of isoxazole candidates.

Mitigation Strategies
If your lead compound shows toxicity signals, apply these medicinal chemistry strategies:
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Block the 5-Position: If the 5-methyl group is the liability (enimine formation), replace it with a

metabolically stable group (e.g., -CF3, -Cyclopropyl) or remove it entirely.

Steric Shielding: Introduce steric bulk on the phenyl ring (ortho-substitution) to twist the biaryl

bond, potentially altering the binding to CYP enzymes responsible for bioactivation.

Scaffold Hopping: If the isoxazole ring scission is the primary driver, replace the isoxazole

with a bioisostere such as isothiazole (though check for S-oxidation) or oxadiazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2736581
https://pubchem.ncbi.nlm.nih.gov/compound/2736581
https://www.benchchem.com/product/b1611727#toxicity-and-safety-data-for-chlorophenyl-isoxazole-compounds
https://www.benchchem.com/product/b1611727#toxicity-and-safety-data-for-chlorophenyl-isoxazole-compounds
https://www.benchchem.com/product/b1611727#toxicity-and-safety-data-for-chlorophenyl-isoxazole-compounds
https://www.benchchem.com/product/b1611727#toxicity-and-safety-data-for-chlorophenyl-isoxazole-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611727?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

